molecular formula C18H14N2O2S2 B2387213 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1421497-98-4

3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2387213
CAS No.: 1421497-98-4
M. Wt: 354.44
InChI Key: RUYYVWOYPZQGAX-UHFFFAOYSA-N
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Description

3-Cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a synthetic compound featuring a bisthiophene core, a structure of significant interest in medicinal chemistry for developing enzyme inhibitors . Thiophene derivatives are recognized for a broad spectrum of therapeutic properties, including antimicrobial and antidiabetic activities . Specifically, novel compounds incorporating the (E)-2-benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide scaffold have been identified as potent α-glucosidase inhibitors. These inhibitors exhibit superior efficacy to the standard drug acarbose in enzymatic assays, demonstrate effective binding confirmed by fluorescence quenching, and show significant in vivo hypoglycemic activity by reducing blood glucose levels in animal models, all while being non-toxic to liver cell lines at tested concentrations . Furthermore, 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have also been synthesized and evaluated as effective antimicrobial agents, showing good activity against various bacterial and fungal strains . This compound is intended for research applications such as investigating new therapeutic agents for metabolic disorders and microbiological studies. For Research Use Only. Not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYVWOYPZQGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from 3-Cyanobenzoic Acid

3-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride.

Reaction conditions :

  • Solvent : Toluene (anhydrous)
  • Temperature : 80°C
  • Duration : 4 hours
  • Yield : 92%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (s, 1H, aromatic), 8.12 (d, J = 7.8 Hz, 1H), 7.75 (d, J = 7.8 Hz, 1H).
  • IR (cm⁻¹) : 1775 (C=O stretch), 2230 (C≡N stretch).

Synthesis of (5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methanamine

Thiophene Aldol Condensation

Thiophene-2-carbaldehyde undergoes aldol condensation with thiophen-2-ylmethanol in the presence of KOH:

$$
\text{Thiophene-2-carbaldehyde} + \text{Thiophen-2-ylmethanol} \xrightarrow{\text{KOH, EtOH}} \text{5-(Hydroxy(thiophen-2-yl)methyl)thiophene-2-carbaldehyde}
$$

Optimization insights :

  • Base screening : KOH outperformed Cs₂CO₃ and NaHCO₃, achieving 85% conversion.
  • Solvent : Ethanol provided superior solubility for polar intermediates.

Reductive Amination

The aldehyde intermediate is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN):

$$
\text{Aldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{(5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methanamine}
$$

Reaction parameters :

  • Temperature : 25°C
  • Duration : 12 hours
  • Yield : 78%

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 144.2 (C-OH), 127.8–126.3 (thiophene carbons), 52.1 (CH₂NH₂).
  • HRMS (ESI) : m/z calcd for C₁₁H₁₂N₂OS₂ [M+H]⁺: 265.0421; found: 265.0418.

Amide Bond Formation

Coupling Protocol

The benzoyl chloride and amine are reacted in toluene under argon using Co-L5@C-800 catalyst:

$$
\text{3-Cyanobenzoyl chloride} + \text{(5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methanamine} \xrightarrow{\text{Co-L5@C-800, KOH}} \text{Target compound}
$$

Optimized conditions :

Parameter Value
Catalyst loading 60 mg
Base KOH (0.3 mmol)
Solvent Toluene (3 mL)
Temperature 130°C
Atmosphere Argon
Duration 24 hours
Yield 87%

Catalyst performance :

  • Co-L5@C-800 showed higher activity (87% yield) compared to Co-L1@C-800 (72%) due to improved surface area and cobalt dispersion.

Mechanistic Insights into Key Steps

Hydroxymethyl-Thiophene Bridge Formation

The aldol condensation proceeds via enolate formation at the α-position of thiophen-2-ylmethanol, followed by nucleophilic attack on thiophene-2-carbaldehyde. KOH facilitates deprotonation, while ethanol stabilizes the transition state.

Reductive Amination Pathway

NaBH₃CN selectively reduces the imine intermediate formed between the aldehyde and ammonium ions, avoiding over-reduction of thiophene rings.

Challenges and Mitigation Strategies

6.1. Steric Hindrance :

  • The bulky thiophene substituents hinder amide bond formation. Using toluene as a high-boiling solvent improved reaction efficiency by enhancing molecular mobility.

6.2. Oxidative Degradation :

  • Thiophene rings are prone to oxidation at elevated temperatures. An argon atmosphere and Co-L5@C-800 catalyst minimized side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Classical amidation 72 95 No catalyst required
Catalytic coupling 87 98 Higher efficiency

Data adapted from.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide core or the thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it useful in the development of new synthetic pathways.

Biology

The biological implications of 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide are significant:

  • Potential Bioactivity : Preliminary studies suggest that this compound may exhibit bioactive properties, making it a candidate for drug discovery and development.

Medicine

The structural characteristics imply potential therapeutic applications:

  • Anti-inflammatory Properties : The compound may be explored for its anti-inflammatory effects, particularly in conditions characterized by excessive inflammatory responses.
  • Anticancer Potential : Its unique structure suggests it could be investigated for anticancer activity, targeting specific cancer cell lines.

Industry

In industrial applications, this compound can contribute to the development of new materials with specific electronic or optical properties due to the presence of thiophene rings.

Case Studies

Several studies have examined the biological activities of this compound:

Study Focus Objective Findings Reference Year
Antimicrobial ActivityAssess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)2023
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences between 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide and related benzamide derivatives:

Compound Name Key Substituents/Functional Groups Pharmacological Relevance Reference
This compound 3-CN benzamide, bis-thiophene, hydroxymethyl Potential antiviral/kinase inhibitor N/A
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine, thiophene, benzamide Anti-inflammatory, immunomodulatory
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me benzamide, N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-...benzamide (27) Alkynyl hydroxy, thiophene, dimethoxy NS5 RdRp inhibition (antiviral)
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro...carbohydrazide Thiazole, nitro, carbohydrazide Synthetic intermediate, unconfirmed bioactivity

Key Observations :

Thiophene vs. Morpholine/Thiazole Moieties: The target compound’s bis-thiophene scaffold differentiates it from morpholine-containing analogs (e.g., ) and thiazole derivatives (e.g., ).

Functional Groups: The 3-cyano group on the benzamide core may confer electron-withdrawing effects, altering electronic properties compared to methyl () or methoxy () substituents. The hydroxymethyl group on thiophene could facilitate hydrogen bonding, akin to the hydroxypropynyl group in compound 27 .

Biological Activity : While morpholine-containing benzamides exhibit anti-inflammatory activity , the target compound’s thiophene-rich structure aligns more closely with antiviral agents (e.g., NS5 inhibitors) .

Computational and Spectroscopic Data
  • Spectroscopy: IR and NMR spectra for related compounds (e.g., ) confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic proton signals (δ 7.0–8.5 ppm). The target compound’s cyano group would exhibit a sharp ~2220 cm⁻¹ IR peak, absent in analogs like .
  • Computational Modeling: Density-functional methods (e.g., Colle-Salvetti correlation-energy formula ) could predict electronic properties. The cyano group’s electron-withdrawing nature may lower HOMO energy, enhancing stability against oxidative degradation compared to methyl or methoxy analogs.

Biological Activity

3-Cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound with potential biological activities. This compound features a benzamide core substituted with cyano and thiophene groups, which are known to impart various pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide. Its molecular formula is C18H14N2O2S2C_{18}H_{14}N_{2}O_{2}S_{2}, and it has a molecular weight of 350.44 g/mol. The presence of the cyano group and the hydroxy-thiophene moieties suggests potential reactivity and biological activity.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives, which share structural similarities, have shown strong inhibitory effects against various cancer cell lines, with IC50 values ranging from 1.12 to 15.4 nM for EGFR-type inhibitors . This suggests that the compound may also interact with similar biological targets.

The proposed mechanisms by which thiophene-containing compounds exert their biological effects include:

  • Inhibition of Protein Kinases : Compounds like quinazolines target protein kinases involved in cancer progression, particularly tyrosine and serine-threonine kinases .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, which is a crucial mechanism for anticancer drugs .
  • Interference with Cell Proliferation : Compounds that affect the cell cycle or signaling pathways related to cell growth can contribute to their anticancer efficacy.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyanoacetylation of Amines : Substituted aryl or heteroaryl amines react with alkyl cyanoacetates under controlled conditions.
  • Formation of Thiophene Rings : The introduction of thiophene moieties can be achieved through electrophilic substitution reactions .

Research Findings and Case Studies

A case study on similar thiophene-based compounds demonstrated their effectiveness in inhibiting cancer cell lines such as A549 and HT-29, showing IC50 values significantly lower than standard treatments like erlotinib . Another study highlighted the structural activity relationship (SAR) that indicated the importance of functional groups in enhancing bioactivity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityIC50 (nM)
3-Cyano-N-(thiophen-2-ylmethyl)benzamideCyano and thiophene groupsAnticancer~10
Quinazoline DerivativeQuinazoline coreAnticancer, EGFR inhibition1.12 - 15.4

The comparison illustrates that while structurally diverse, compounds with similar functional groups often exhibit comparable biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide, and how is purity confirmed?

  • Methodology :

  • Stepwise Synthesis : Multi-step protocols are common. For example, a benzamide intermediate is first synthesized via condensation of 2-benzamidoacetic acid with a thiophene-derived aldehyde under microwave-assisted conditions (60–80°C, DMF solvent) .
  • Purity Analysis : Thin-layer chromatography (TLC, Rf = 0.3–0.5 in ethyl acetate/hexane) and melting point determination (uncorrected, open capillary) are initial checks. Final purity is confirmed via HPLC (>95%) and NMR .
    • Table 1 : Key Characterization Data
ParameterMethodTypical Result
Melting PointCapillary160–165°C
1H^1H NMR (400 MHz, DMSO-d6)Brucker Advance IIδ 8.1 (s, 1H, CN), 7.8–7.2 (m, aromatic)
IR (KBr)JASCO FTIR2220 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O)
Mass (ESI+)Waters Micro Massm/z 385.3 [M+H]⁺

Q. How is the compound structurally characterized, and what spectral markers are critical?

  • Structural Confirmation :

  • NMR : 1H^1H and 13C^{13}C NMR identify the thiophene-methyl bridge (δ 4.5–5.0 ppm for CH₂) and benzamide carbonyl (δ 168 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 384.08 for C₁₈H₁₃N₂O₂S₂) .
    • Critical Markers : The cyano group (C≡N) at the 3-position of the thiophene ring is confirmed via IR (2220 cm⁻¹) and 13C^{13}C NMR (δ 118 ppm) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer Screening :

  • MTT Assay : Tested against cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 μM) with cisplatin as a positive control .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
    • Antimicrobial Testing : Broth microdilution (MIC = 16–32 μg/mL against S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the thiophene or benzamide moieties (e.g., replace cyano with nitro or methoxy groups) .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups .
    • Table 2 : SAR Trends for Thiophene-Benzamide Derivatives
SubstituentActivity (IC₅₀, μM)Key Finding
3-Cyano (target)12.5 (MCF-7)Optimal activity
3-Nitro28.4Reduced solubility
3-Methoxy>50Loss of H-bonding

Q. How can contradictions in biological data across studies be resolved?

  • Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity.
  • Resolution Strategies :

  • Standardized Protocols : Use NIH/WHO guidelines for cytotoxicity assays .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., ATP-luciferase and resazurin assays) .

Q. What computational methods predict target interactions?

  • Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR, binding energy = -9.2 kcal/mol) .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Q. How is crystallographic data utilized to validate the structure?

  • Single-Crystal XRD : Cambridge Structural Database (CSD) deposits (e.g., CCDC 2050121) confirm bond lengths (C≡N = 1.16 Å) and dihedral angles .
  • Electron Density Maps : Resolve ambiguities in substituent orientation (e.g., hydroxy-thiophene methyl group) .

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